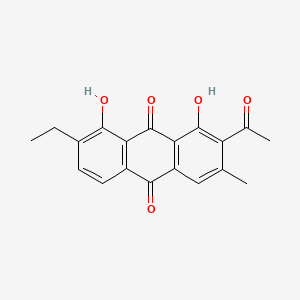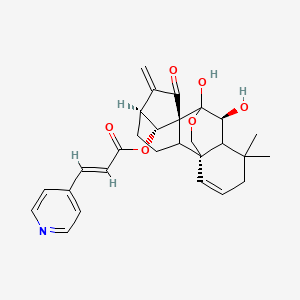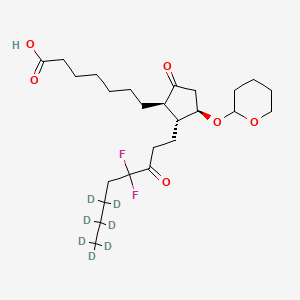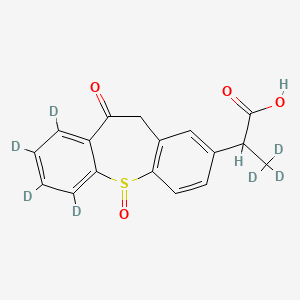
Zaltoprofen sulfoxide-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zaltoprofen sulfoxide-d7 is a deuterated form of zaltoprofen sulfoxide, a metabolite of zaltoprofen. Zaltoprofen is a nonsteroidal anti-inflammatory drug (NSAID) used for its analgesic, antipyretic, and anti-inflammatory properties. It is a selective cyclooxygenase-2 (COX-2) inhibitor and also inhibits bradykinin-induced pain responses without blocking bradykinin receptors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of zaltoprofen involves several steps, starting from the synthesis of intermediate compounds. One method involves the reaction of 5-(1-propyloic) 2-thiophenyl toluylic acid with vitriol oil and phosphoric acid, followed by the addition of ethyl acetate, ice, and water. The ethyl acetate layer is then collected, washed with saturated sodium bicarbonate and sodium chloride solution, dried, distilled, and crystallized to obtain zaltoprofen .
Industrial Production Methods: The industrial production of zaltoprofen is designed to be simple, environmentally friendly, and suitable for mass production. The process involves the use of readily available raw materials and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Zaltoprofen sulfoxide-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and transformation into active or inactive metabolites .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .
Major Products Formed: The major products formed from the reactions of this compound include its reduced form, zaltoprofen, and other metabolites such as zaltoprofen acyl glucuronide and 10-hydroxyzaltoprofen .
Aplicaciones Científicas De Investigación
Zaltoprofen sulfoxide-d7 has various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for analytical studies and as a tool for studying the metabolism of zaltoprofen. In biology and medicine, it is used to investigate the pharmacokinetics and pharmacodynamics of zaltoprofen, as well as its effects on inflammation and pain .
Mecanismo De Acción
Zaltoprofen sulfoxide-d7 exerts its effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins that mediate inflammation and pain. It also inhibits bradykinin-induced nociceptive responses by blocking the B2 receptor-mediated pathway in primary sensory neurons .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to zaltoprofen sulfoxide-d7 include other NSAIDs such as ibuprofen, naproxen, and diclofenac. These compounds also inhibit COX enzymes and have analgesic, antipyretic, and anti-inflammatory properties .
Uniqueness: this compound is unique due to its selective inhibition of COX-2 and its ability to inhibit bradykinin-induced pain responses without blocking bradykinin receptors. This selective action reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs .
Propiedades
Fórmula molecular |
C17H14O4S |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
3,3,3-trideuterio-2-(7,8,9,10-tetradeuterio-6,11-dioxo-5H-benzo[b][1]benzothiepin-3-yl)propanoic acid |
InChI |
InChI=1S/C17H14O4S/c1-10(17(19)20)11-6-7-15-12(8-11)9-14(18)13-4-2-3-5-16(13)22(15)21/h2-8,10H,9H2,1H3,(H,19,20)/i1D3,2D,3D,4D,5D |
Clave InChI |
BMXFBJRSBWVAIU-AAYPNNLASA-N |
SMILES isomérico |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)CC3=C(S2=O)C=CC(=C3)C(C(=O)O)C([2H])([2H])[2H])[2H])[2H] |
SMILES canónico |
CC(C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3C(=O)C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


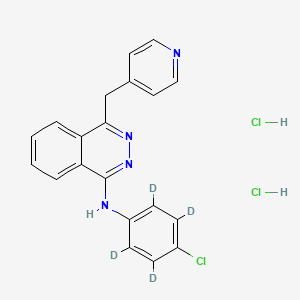
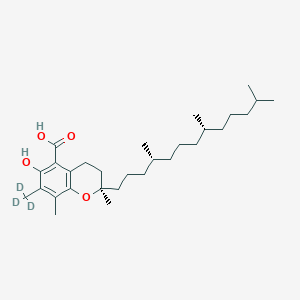

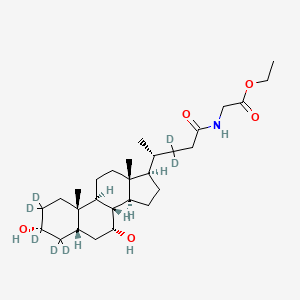
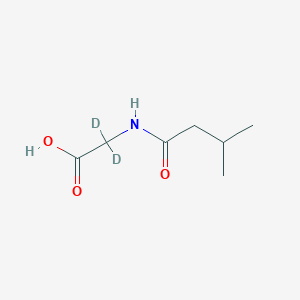


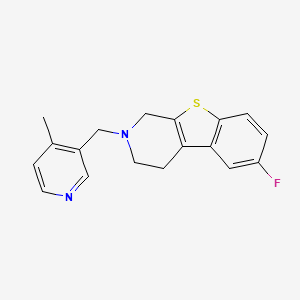
![(4aS,7aR)-7-(hydroxymethyl)-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,7aH-cyclopenta[c]pyran-5-yl 4-hydroxybenzoate](/img/structure/B12424402.png)
